

# Technical Support Center: Overcoming Fosfomycin Tromethamine Resistance in ESBL-producing *Klebsiella pneumoniae*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosfomycin Tromethamine*

Cat. No.: B124862

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome **fosfomycin tromethamine** resistance in Extended-Spectrum Beta-Lactamase (ESBL)-producing *Klebsiella pneumoniae*.

## Troubleshooting Guides

This section addresses specific issues that may be encountered during laboratory experiments.

**Issue 1: Inconsistent Fosfomycin Minimum Inhibitory Concentration (MIC) Results for *K. pneumoniae***

**Question:** We are observing significant variability in fosfomycin MIC values for our ESBL-producing *K. pneumoniae* isolates between different testing methods (e.g., agar dilution, broth microdilution, and disk diffusion). How can we ensure accurate and reproducible results?

**Answer:**

Inconsistent fosfomycin MICs for *K. pneumoniae* are a known challenge in clinical and research laboratories. Several factors can contribute to this variability:

- **Methodology Matters:** Agar dilution is considered the reference method for fosfomycin susceptibility testing by both the Clinical and Laboratory Standards Institute (CLSI) and the

European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[1\]](#)[\[2\]](#) Broth microdilution and disk diffusion methods have shown poor correlation with agar dilution for *K. pneumoniae*, often reporting higher resistance.[\[2\]](#)

- "Skipped Wells" Phenomenon: In broth microdilution, the "skipped wells" phenomenon, where growth is observed at higher fosfomycin concentrations but not at lower ones, can lead to misinterpretation of the MIC.[\[3\]](#)
- Inner Colonies in Disk Diffusion: When using disk diffusion, the presence of discrete inner colonies within the zone of inhibition is common for *K. pneumoniae*.[\[1\]](#) CLSI and EUCAST have conflicting recommendations on how to interpret these inner colonies, leading to different categorical agreements.[\[1\]](#)
- Breakpoint Discrepancies: CLSI and EUCAST have different MIC and zone diameter breakpoints for fosfomycin, particularly for oral formulations.[\[1\]](#)[\[4\]](#) It is crucial to note that these breakpoints are primarily established for *E. coli* and their extrapolation to *K. pneumoniae* is not always supported.[\[1\]](#)[\[4\]](#)

Recommendations for Troubleshooting:

- Standardize on Agar Dilution: Whenever possible, use the agar dilution method as the gold standard for determining fosfomycin MICs for *K. pneumoniae* to ensure consistency and comparability with published data.[\[2\]](#)[\[4\]](#)
- Supplement Media with Glucose-6-Phosphate (G6P): Ensure that the testing medium (e.g., Mueller-Hinton agar) is supplemented with 25 µg/mL of G6P. Fosfomycin uptake in *K. pneumoniae* is primarily mediated by the GlpT and UhpT transporters, which are induced by G6P.[\[5\]](#)
- Careful Interpretation of Disk Diffusion: If using disk diffusion, be aware of the inner colony phenomenon. Document their presence and be cautious with interpretation, as their clinical significance is still under investigation.[\[1\]](#)
- Adhere to a Single Guideline: Consistently use either CLSI or EUCAST guidelines for breakpoint interpretation to avoid confusion. Be aware that EUCAST has more conservative breakpoints for the oral formulation.[\[1\]](#)

## Issue 2: Investigating the Genetic Basis of Fosfomycin Resistance in a *K. pneumoniae* Isolate

Question: We have an ESBL-producing *K. pneumoniae* isolate with a high fosfomycin MIC. What are the primary genetic determinants we should investigate?

Answer:

Fosfomycin resistance in *K. pneumoniae* is multifactorial. The primary mechanisms to investigate are:

- Mutations in Transporter Genes (glpT and uhpT): The most common mechanism of fosfomycin resistance involves the loss of function of the GlpT (glycerol-3-phosphate transporter) and UhpT (glucose-6-phosphate transporter) systems, which are responsible for fosfomycin uptake into the bacterial cell.[\[5\]](#)[\[6\]](#) Sequencing these genes to identify mutations is a critical first step.
- Presence of Fosfomycin-Modifying Enzymes (fosA): The fosA gene, which can be chromosomally encoded or plasmid-mediated, encodes a glutathione S-transferase that inactivates fosfomycin.[\[6\]](#)[\[7\]](#) The plasmid-borne fosA3 is a significant contributor to high-level resistance.[\[6\]](#)[\[8\]](#) Use PCR to screen for the presence of fosA genes, particularly fosA3.[\[9\]](#)
- Alterations in the Drug Target (murA): Although less common in *K. pneumoniae* compared to transporter mutations, amino acid substitutions in the MurA enzyme, the target of fosfomycin, can confer resistance.[\[5\]](#) Sequencing of the murA gene can identify these variations.

## Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of fosfomycin resistance in ESBL-producing *Klebsiella pneumoniae*?

A1: The primary mechanisms of fosfomycin resistance in ESBL-producing *K. pneumoniae* are:

- Reduced drug uptake: This is mainly due to mutations or loss of function in the membrane transporter proteins GlpT and UhpT, which are responsible for importing fosfomycin into the cell.[\[5\]](#)[\[6\]](#)

- Enzymatic inactivation: The presence of the *fosA* gene, which encodes a metallo-glutathione S-transferase, leads to the modification and inactivation of fosfomycin.[6][7] The plasmid-mediated *fosA3* gene is a key driver of high-level resistance.[8]
- Target modification: Amino acid substitutions in the MurA enzyme (UDP-N-acetylglucosamine-3-enolpyruvyltransferase), the cellular target of fosfomycin, can reduce its binding affinity.[5]

Q2: Can combination therapy be used to overcome fosfomycin resistance in *K. pneumoniae*?

A2: Yes, combination therapy is a promising strategy. Studies have explored the synergistic effects of fosfomycin with other agents. For instance, sodium phosphonoformate (PPF) has been shown to have synergistic activity with fosfomycin by potentially inhibiting fosfomycin-resistant mutations, although its efficacy may be limited in the presence of established resistance.[10] In clinical settings, intravenous fosfomycin is often used in combination with other antibiotics like carbapenems, colistin, or tigecycline to treat infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant *K. pneumoniae*.[11][12]

Q3: What is the role of the *fosA* gene in fosfomycin resistance, and can it be targeted?

A3: The *fosA* gene encodes an enzyme that inactivates fosfomycin.[7] The deletion of the *fosA* gene has been shown to lead to a significant decrease in fosfomycin resistance, with one study reporting a 32-fold decrease in MIC.[7][10] This suggests that *fosA* is a viable target for overcoming resistance. The development of a FosA inhibitor could restore the activity of fosfomycin against resistant strains.[13]

## Data Presentation

Table 1: Fosfomycin MICs and Susceptibility Rates in ESBL-producing *K. pneumoniae*

| Study Region/Year  | No. of Isolates    | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Reference |
|--------------------|--------------------|---------------|---------------|-------------------------|-----------|
| Taiwan / 2012-2013 | 108                | -             | -             | 72.2                    | [5]       |
| China / 2014-2017  | 80 (KPC-producing) | -             | -             | 20.0                    | [8]       |
| Spain / 2005-2011  | >16,000 (E. coli)  | -             | -             | >80                     | [12]      |
| Korea / N/A        | 182                | -             | -             | 95.2                    | [9]       |
| Thailand / 2003    | 43                 | ~16.0         | 32.0          | 88.4                    | [14]      |

Table 2: Impact of fosA Deletion and PPF Addition on Fosfomycin MIC in *K. pneumoniae*

| Strain Background          | Condition                | Fold Change in Fosfomycin MIC | Reference |
|----------------------------|--------------------------|-------------------------------|-----------|
| Clinical Isolates          | Addition of 0.623 mM PPF | 2 to 8-fold reduction         | [10]      |
| Two Isolates & ATCC 700721 | Deletion of fosA         | 32-fold decrease              | [7][10]   |

## Experimental Protocols

### 1. Fosfomycin Susceptibility Testing by Agar Dilution

- Principle: This method determines the minimum inhibitory concentration (MIC) of fosfomycin by inoculating a standardized bacterial suspension onto a series of agar plates containing serial twofold dilutions of the antibiotic.
- Methodology:

- Media Preparation: Prepare Mueller-Hinton agar (MHA) plates. For each concentration of fosfomycin, add the appropriate volume of stock solution to the molten agar before pouring the plates. Crucially, supplement the MHA with 25 µg/mL of glucose-6-phosphate (G6P).
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture of *K. pneumoniae*. Dilute this suspension to achieve a final inoculum of approximately  $10^4$  colony-forming units (CFU) per spot on the agar plate.
- Inoculation: Using a multipoint inoculator, spot the bacterial suspension onto the surface of the MHA plates, starting with the control plate (no antibiotic) and progressing to the highest fosfomycin concentration.
- Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.

## 2. Checkerboard Assay for Synergy Testing

- Principle: The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.
- Methodology:
  - Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Along the x-axis, prepare serial dilutions of fosfomycin. Along the y-axis, prepare serial dilutions of the second agent (e.g., PPF).
  - Inoculation: Add a standardized bacterial inoculum (e.g.,  $5 \times 10^5$  CFU/mL) to each well.
  - Incubation: Incubate the plate at 35-37°C for 16-20 hours.
  - Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index:  $FIC\ Index = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$

- Synergy: FIC index  $\leq 0.5$
- Additive/Indifference:  $0.5 < \text{FIC index} \leq 4$
- Antagonism:  $\text{FIC index} > 4$

## Visualizations



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacteriales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of fosfomycin resistance mechanisms and molecular epidemiology in extended-spectrum  $\beta$ -lactamase-producing Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Transporter Genes and fosA Associated With Fosfomycin Resistance in Carbapenem-Resistant Klebsiella pneumoniae [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Prevalence and mechanisms of fosfomycin resistance among KPC-producing Klebsiella pneumoniae clinical isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevalence of acquired fosfomycin resistance among extended-spectrum  $\beta$ -lactamase-producing Escherichia coli and Klebsiella pneumoniae clinical isolates in Korea and IS26-composite transposon surrounding fosA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idus.us.es [idus.us.es]
- 11. Evaluation of the combination treatments with intravenous fosfomycin for carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fosfomycin in infections caused by multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. idthai.org [idthai.org]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Fosfomycin Tromethamine Resistance in ESBL-producing Klebsiella pneumoniae]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124862#overcoming-fosfomycin-tromethamine-resistance-in-esbl-producing-klebsiella-pneumoniae>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)